molecular formula C18H17N5O3 B10920701 6-(furan-2-yl)-3-methyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

6-(furan-2-yl)-3-methyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10920701
M. Wt: 351.4 g/mol
InChI Key: XTFLOZFNHINNTB-UHFFFAOYSA-N
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Description

6-(2-FURYL)-3-METHYL-N~4~-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex heterocyclic compound that features a unique combination of functional groups, including a furan ring, a pyrazole ring, and an isoxazolo[5,4-b]pyridine core. This compound is of significant interest due to its potential pharmacological properties and its role as a building block in organic synthesis.

Preparation Methods

The synthesis of 6-(2-FURYL)-3-METHYL-N~4~-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced catalytic systems and environmentally friendly procedures .

Chemical Reactions Analysis

6-(2-FURYL)-3-METHYL-N~4~-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols . Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 6-(2-FURYL)-3-METHYL-N~4~-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function . The compound’s effects are mediated through pathways involving enzyme inhibition and interaction with cellular receptors .

Comparison with Similar Compounds

6-(2-FURYL)-3-METHYL-N~4~-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

The uniqueness of 6-(2-FURYL)-3-METHYL-N~4~-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H17N5O3

Molecular Weight

351.4 g/mol

IUPAC Name

6-(furan-2-yl)-3-methyl-N-(1,3,5-trimethylpyrazol-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C18H17N5O3/c1-9-15-12(17(24)20-16-10(2)21-23(4)11(16)3)8-13(14-6-5-7-25-14)19-18(15)26-22-9/h5-8H,1-4H3,(H,20,24)

InChI Key

XTFLOZFNHINNTB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)NC(=O)C2=CC(=NC3=C2C(=NO3)C)C4=CC=CO4

Origin of Product

United States

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